molecular formula C19H9Cl4I2NO3 B12475986 N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide

N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide

Cat. No.: B12475986
M. Wt: 694.9 g/mol
InChI Key: JVWGAEPOZRZPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is a halogenated salicylanilide known for its potent anthelmintic and fasciolicide properties. This compound is used extensively in veterinary medicine to control parasitic infestations in livestock, particularly sheep and cattle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of chitinase, an enzyme crucial for the survival of parasitic worms. By inhibiting chitinase, the compound disrupts the formation of the parasite’s exoskeleton, leading to its death .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H9Cl4I2NO3

Molecular Weight

694.9 g/mol

IUPAC Name

N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide

InChI

InChI=1S/C19H9Cl4I2NO3/c20-11-6-14(23)17(7-12(11)21)29-16-2-1-9(5-13(16)22)26-19(28)10-3-8(24)4-15(25)18(10)27/h1-7,27H,(H,26,28)

InChI Key

JVWGAEPOZRZPNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)OC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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